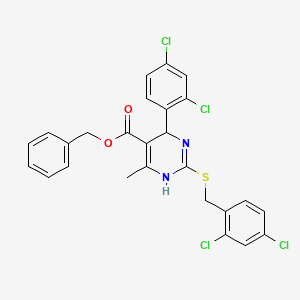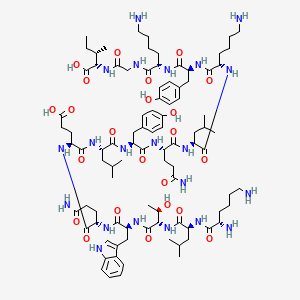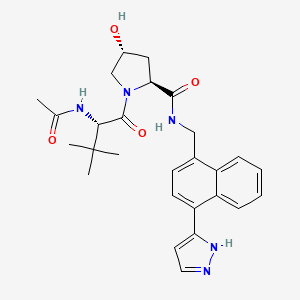
2'-O-Methyladenosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Methyladenosine-d3 is a deuterium-labeled derivative of 2’-O-Methyladenosine. This compound is a methylated adenine residue, commonly found in the urine of both normal individuals and those with adenosine deaminase deficiency. It exhibits unique hypotensive activities, making it a compound of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyladenosine-d3 involves the methylation of adenosine. A simple and effective method includes treating adenosine with methyl iodide in an anhydrous alkaline medium at 0 degrees Celsius for 4 hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position. The monomethylated adenosine is then isolated using silica gel column chromatography and further purified by crystallization in ethanol .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyladenosine-d3 are not widely documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling adds complexity and requires specialized equipment and reagents.
化学反応の分析
Types of Reactions: 2’-O-Methyladenosine-d3 primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nucleosides, such as phosphorylation and glycosylation.
Common Reagents and Conditions:
Methylation: Methyl iodide in an anhydrous alkaline medium.
Phosphorylation: Typically involves adenosine triphosphate (ATP) and specific kinases.
Glycosylation: Involves glycosyltransferases and nucleotide sugars.
Major Products:
Methylation: 2’-O-Methyladenosine-d3.
Phosphorylation: 2’-O-Methyladenosine-d3 monophosphate, diphosphate, or triphosphate.
Glycosylation: Glycosylated derivatives of 2’-O-Methyladenosine-d3.
科学的研究の応用
2’-O-Methyladenosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in RNA modification and its effects on gene expression and regulation.
Medicine: Investigated for its potential hypotensive effects and its role in adenosine deaminase deficiency.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications .
作用機序
The mechanism of action of 2’-O-Methyladenosine-d3 involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the 2’-O position of adenosine affects the interaction of RNA with various proteins and enzymes, thereby modulating gene expression and cellular functions. The compound’s hypotensive effects are likely due to its interaction with adenosine receptors and subsequent signaling pathways .
類似化合物との比較
2’-O-Methyladenosine: The non-deuterated form of 2’-O-Methyladenosine-d3, also found in urine and exhibits similar biological activities.
N6,2’-O-Dimethyladenosine: Another methylated adenosine derivative with distinct methylation at both the N6 and 2’-O positions, involved in RNA modification and regulation
Uniqueness: 2’-O-Methyladenosine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and advanced spectroscopic analyses. This labeling provides enhanced stability and allows for precise tracking in metabolic and biochemical studies.
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
284.29 g/mol |
IUPAC名 |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3 |
InChIキー |
FPUGCISOLXNPPC-QCYBPOKRSA-N |
異性体SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)

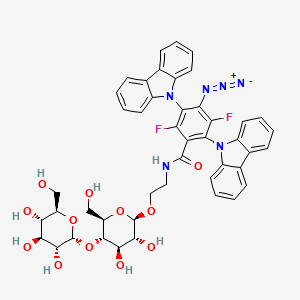
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
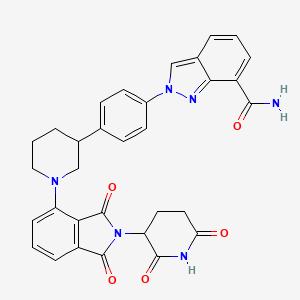
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
